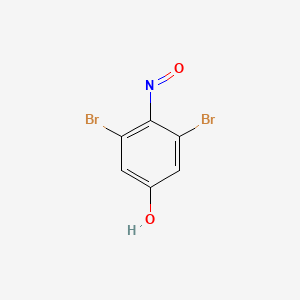

3,5-Dibromo-4-nitrosophenol

描述

Contextualization within Halogenated Nitrosophenols and Related Aromatic Systems

The compound can be compared with its nitro analog, 3,5-dibromo-4-nitrophenol (B13098520), to highlight the distinct influence of the nitroso group versus a nitro group (-NO₂). vulcanchem.com While both are electron-withdrawing, the nitroso group's planar configuration and its propensity for radical reactions give 3,5-Dibromo-4-nitrosophenol a unique reactivity profile. vulcanchem.com In acidic conditions, it may undergo homolytic cleavage to produce phenyl radicals capable of trapping nitric oxide (NO). vulcanchem.com This behavior is a key differentiator from its more common nitro counterpart. vulcanchem.com The stability of halogenated nitrosophenols can be a subject of comparative study within the class, as seen in research on compounds like 3-fluoro-4-nitrosophenol. rsc.org The synthesis of such molecules typically involves controlled, sequential halogenation and nitrosation or nitration of phenolic precursors. mdpi.comscientificupdate.com

Table 1: Comparative Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₆H₃Br₂NO₂ | 280.90 vulcanchem.com | -OH, -Br, -NO vulcanchem.com |

| 3,5-Dibromo-4-nitrophenol | C₆H₃Br₂NO₃ | 296.90 vulcanchem.comnih.gov | -OH, -Br, -NO₂ vulcanchem.comnih.gov |

| 2,6-Dibromo-4-nitrophenol (B181593) | C₆H₃Br₂NO₃ | 296.89 fishersci.com | -OH, -Br, -NO₂ fishersci.com |

| 4-Nitrosophenol | C₆H₅NO₂ | 123.11 biosynth.com | -OH, -NO biosynth.com |

Interdisciplinary Research Significance

The specific structural features of this compound make it a molecule of interest across several chemical disciplines.

Advanced Organic Chemistry : In synthetic chemistry, halogenated phenols and nitroaromatics are valuable intermediates. scientificupdate.comnih.gov The bromine atoms on the ring serve as useful handles for further functionalization through cross-coupling reactions. The nitroso group's distinct reactivity makes the compound a target for studies in reaction mechanisms and radical chemistry. vulcanchem.com Its synthesis from phenol (B47542) would likely involve electrophilic bromination followed by nitrosation, steps that are fundamental in organic synthesis. mdpi.com The development of selective halogenation techniques is a significant area of research that facilitates the creation of precisely substituted molecules like this compound. scientificupdate.com

Environmental Chemistry : The presence of bromine and a nitroso group suggests that the compound warrants environmental assessment. Halogenated aromatic compounds can be persistent in the environment, and their degradation pathways are of considerable interest. While direct ecotoxicological data is limited, the known toxicity of structural analogs like 3,5-dibromo-4-nitrophenol in aquatic organisms provides a basis for concern. vulcanchem.com The nitroso variant's potential for enhanced redox activity could lead to increased oxidative stress in biological systems, a key area of investigation in environmental toxicology. vulcanchem.com Research into the biodegradability, bioaccumulation, and toxicity of such compounds is crucial for understanding their environmental impact. ontosight.ai

Analytical Methodology Development : The reactivity of the nitroso group towards radical species points to potential applications in analytical chemistry. A structurally related compound, 3,5-dibromo-4-nitrosobenzene sulfonate, has been noted for its ability to form stable adducts with nitric oxide (NO), which can be detected using mass spectrometry. vulcanchem.com This suggests that this compound could be explored as a trapping agent for the detection and quantification of nitric oxide and other radical species, contributing to the development of new analytical tools for biological and environmental monitoring.

Structure

2D Structure

3D Structure

属性

分子式 |

C6H3Br2NO2 |

|---|---|

分子量 |

280.90 g/mol |

IUPAC 名称 |

3,5-dibromo-4-nitrosophenol |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-3(10)2-5(8)6(4)9-11/h1-2,10H |

InChI 键 |

MRSRVHQGWAULPF-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1Br)N=O)Br)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of 3,5-Dibromo-4-nitrosophenol

The synthesis of this compound can be approached through multi-step pathways involving the controlled functionalization of a phenolic starting material or by modifying a pre-existing halogenated aromatic structure.

The synthesis of this compound may be conceptualized via a sequential halogenation and nitrosation of a phenol (B47542) precursor. The hydroxyl group of phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.orgchemistrysteps.com

Direct bromination of phenol is often difficult to control, readily proceeding to form di- and tri-brominated products even without a catalyst. libretexts.orgbyjus.com To achieve selective dibromination at the 3 and 5 positions relative to the hydroxyl group, one would typically start with a precursor where the para-position is either blocked and later deprotected, or where directing group effects can be finely tuned.

Following bromination to obtain 3,5-dibromophenol, the introduction of a nitroso group at the para-position is the subsequent step. This C-nitrosation is an electrophilic substitution reaction. However, studies on the kinetics of nitrosation have shown that phenols bearing electron-withdrawing groups, such as halogens, exhibit significantly reduced reaction rates. nih.gov The reaction often involves the O-nitrosation of the more nucleophilic phenolate (B1203915) ion, followed by an intramolecular rearrangement to the C-nitrosophenol. nih.gov The presence of two bromine atoms deactivates the aromatic ring, making the final nitrosation step a challenging transformation that may require specific and optimized reaction conditions.

An alternative strategy involves the chemical modification of a closely related molecule, 3,5-Dibromo-4-nitrophenol (B13098520). The structural similarity between the nitro (-NO₂) and nitroso (-NO) groups suggests a potential interconversion. While the oxidation of a nitrosophenol to a nitrophenol using reagents like nitric acid is a known transformation orgsyn.org, the reverse reaction—the selective reduction of a nitro group to a nitroso group—is more complex.

Achieving this partial reduction requires carefully controlled conditions to prevent further reduction to the hydroxylamine (B1172632) or amine. A potential, albeit multi-step, pathway could involve the full reduction of the nitro group to an amine, yielding 4-amino-3,5-dibromophenol. The resulting aminophenol could then be converted to the target nitrosophenol, although this route presents its own synthetic challenges. Another possibility is the derivatization from 2,6-dibromo-4-nitro-aniline, which can be converted to 3,5-dibromo-nitro-benzene. prepchem.com However, subsequent conversion to the phenol and then the nitrosophenol would add significant complexity to the synthesis.

Advanced Synthetic Approaches to Substituted Nitrosophenols

Modern synthetic chemistry offers several advanced methods for preparing substituted nitrosophenols, particularly ortho-nitrosophenols. One notable historical method is the Baudisch reaction, which achieves the simultaneous introduction of a hydroxyl and a nitroso group onto an aromatic ring with defined ortho-regioselectivity, mediated by a metal ion like copper. mdpi.com

Other advanced routes include the direct C-nitrosation of specific 5-substituted phenols and the partial oxidation of 2-aminophenols. mdpi.com For phenols bearing electron-withdrawing groups, where direct nitrosation is sluggish, alternative strategies are necessary. While many of these specialized methods are optimized for ortho-isomers, the underlying principles of activating the aromatic ring or utilizing metal catalysts could potentially be adapted for the synthesis of para-nitrosophenols like the title compound.

Derivatization Reactions for Functionalization

The phenolic hydroxyl group in this compound is a key site for functionalization through reactions such as acylation and alkylation.

The hydroxyl group of phenols can be readily converted into esters through acetylation and benzoylation. These reactions serve to protect the hydroxyl group or to modify the compound's properties.

Acetylation can be efficiently carried out using acetic anhydride. Studies have demonstrated that this transformation can proceed under catalyst- and solvent-free conditions for a variety of substituted phenols, including those with halogen and nitro substituents, achieving high conversion rates. researchgate.netmdpi.com The lone pair of electrons on the phenolic oxygen attacks the carbonyl carbon of the acetic anhydride, leading to the formation of the corresponding acetate (B1210297) ester and acetic acid as a byproduct. mdpi.com

Benzoylation is another common derivatization, typically employing benzoyl chloride. To facilitate the reaction, a base such as pyridine (B92270) is often used to neutralize the HCl byproduct. nih.gov Modern, environmentally conscious methods utilize solid supports like basic alumina (B75360) under microwave irradiation to promote the reaction in solvent-free conditions. nih.gov Alternatively, copper(II) oxide has been shown to be an effective catalyst for the chemoselective benzoylation of phenols. tsijournals.com

Table 1: Representative Conditions for Acylation of Substituted Phenols This table is based on general findings for substituted phenols and is illustrative for this compound.

| Transformation | Substrate Example | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Acetylation | 3-Bromophenol | Acetic Anhydride | Solvent-free, catalyst-free | 3-Bromophenyl acetate | researchgate.netmdpi.com |

| Acetylation | 4-Nitrophenol (B140041) | Acetic Anhydride | Solvent-free, catalyst-free, 20 h | 4-Nitrophenyl acetate (>99% conversion) | researchgate.netmdpi.com |

| Benzoylation | Aniline (Illustrative for -OH) | Benzoyl Chloride, Pyridine, Basic Alumina | Solvent-free, microwave irradiation | N-Phenylbenzamide | nih.gov |

| Benzoylation | Benzyl Alcohol (Illustrative for -OH) | Benzoyl Chloride, Copper (II) Oxide | Solvent-free, room temperature | Benzyl benzoate | tsijournals.com |

Alkylation of the phenolic hydroxyl group results in the formation of an ether. The most fundamental method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism and involves two principal steps:

Deprotonation: The phenol is treated with a suitable base (e.g., sodium hydroxide, sodium hydride) to form a nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide attacks an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether linkage. masterorganicchemistry.com

For the synthesis of ethers from this compound, the reaction would work best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Specialized alkylation techniques have also been developed. For instance, the alkylation of nitrophenols with reagents like 1,3-dibromopropane (B121459) has been used in the synthesis of more complex heterocyclic structures. uwlax.edu For analytical purposes, in-block benzylation using reagents like benzyldimethylphenylammonium (B12820111) chloride allows for the rapid derivatization of halogenated phenols for gas chromatography. tandfonline.com

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Nitroso Functional Group

The nitroso group (-N=O) is the primary center of reactivity in the molecule. Its presence profoundly influences the electron density distribution across the phenol (B47542) ring and provides sites for various chemical interactions.

The nitroso group acts as a potent electron-withdrawing group through resonance, significantly altering the electron density of the aromatic system. vulcanchem.com This effect, combined with the electron-withdrawing inductive effects of the two bromine atoms, makes the aromatic ring electron-deficient. The resonance delocalizes the lone pair of electrons from the hydroxyl group's oxygen atom across the ring and into the nitroso group. This delocalization is a key factor in the compound's structure and reactivity.

Stereoelectronic effects, which describe the influence of orbital orientation on molecular properties, are crucial in understanding the behavior of 3,5-Dibromo-4-nitrosophenol. github.iowikipedia.org These effects dictate the most stable conformations and influence the pathways of chemical reactions by governing the efficiency of orbital overlap. github.iowikipedia.org A significant stereoelectronic phenomenon in nitrosophenols is the tautomeric equilibrium with their corresponding quinone monoxime isomers. publish.csiro.auresearchgate.net The relative orientation of the orbitals of the nitroso group and the phenolic proton determines the favorability of this tautomerization.

Theoretical studies on related nitrophenol molecules, which share electronic features with nitrosophenols, have utilized methods like Density Functional Theory (DFT) to map the electron charge density and electrostatic potential. nih.gov Such analyses confirm the significant intramolecular charge transfer and polarization caused by the nitro- (or in this case, nitroso-) and hydroxyl groups. nih.gov

The electronic structure of the nitroso group allows it to engage in both nucleophilic and electrophilic interactions. The nitrogen atom, double-bonded to an oxygen atom, is electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom possesses lone pairs of electrons and can act as a nucleophilic center.

The strong electron-withdrawing nature of the substituents enhances the reactivity of the aromatic ring toward electrophilic substitution at the positions ortho and para to the activating hydroxyl group. vulcanchem.com Furthermore, the nitroso group itself imparts unique reactivity. In acidic conditions, this compound can undergo homolytic cleavage, which leads to the formation of phenyl radicals and the release of nitric oxide (NO). vulcanchem.com This propensity for radical reactions is a defining characteristic of the compound's reactivity profile. vulcanchem.com

Table 1: Reactivity of the Nitroso Functional Group

| Interaction Type | Description | Reactive Center |

|---|---|---|

| Electrophilic Character | The nitrogen atom is electron-deficient and can be attacked by nucleophiles. | Nitrogen Atom |

| Nucleophilic Character | The oxygen atom has lone pairs and can react with strong electrophiles. | Oxygen Atom |

| Radical Reactions | Prone to homolytic cleavage, especially in acidic media, to form radicals and nitric oxide (NO). vulcanchem.com | C-N Bond |

Redox Chemistry of the Nitrosophenol System

The nitrogen atom in the nitroso group exists in an intermediate oxidation state, making this compound susceptible to both oxidation and reduction reactions.

The nitroso group can be readily oxidized to a nitro group (-NO₂). This transformation converts this compound into its corresponding nitro analog, 3,5-Dibromo-4-nitrophenol (B13098520). vulcanchem.com This oxidation can be accomplished using a variety of common oxidizing agents, such as nitric acid, hydrogen peroxide, or potassium permanganate. The reaction involves the addition of an oxygen atom to the nitrogen of the nitroso moiety. The resulting nitrophenol has distinct electronic properties, with the nitro group being a stronger electron-withdrawing group than the nitroso group. vulcanchem.com

The reduction of the nitroso group typically proceeds to form an amino group (-NH₂). The reduction of this compound would yield 3,5-Dibromo-4-aminophenol. This transformation is a common reaction in organic synthesis and can be achieved with standard reducing agents. Catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or dissolving metal reductions (e.g., tin or iron in acidic solution) are effective methods for this conversion. This reaction significantly alters the electronic character of the substituent from strongly electron-withdrawing to strongly electron-donating.

Table 2: Redox Reactions of this compound

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | Nitric Acid (HNO₃) | 3,5-Dibromo-4-nitrophenol vulcanchem.com |

| Reduction | Tin/Hydrochloric Acid (Sn/HCl) | 3,5-Dibromo-4-aminophenol |

Dimerization and Equilibrium Dynamics

Nitrosophenols are well-known for participating in dynamic equilibria in solution and in the solid state. For this compound, two primary equilibria are significant.

The second equilibrium involves the dimerization of the nitroso compound. C-nitroso compounds can dimerize to form azodioxy compounds (also known as azoxy compounds), where two molecules are linked via an -N(O)=N- bond. This dimerization is reversible, and the monomer-dimer equilibrium depends on the physical state (solid, liquid, or gas), concentration, and temperature. In the solid state, many aromatic nitroso compounds exist primarily as the dimer.

Monomer-Dimer Interconversion in Solution

Aromatic C-nitroso compounds are known to exist in a reversible equilibrium between their monomeric and dimeric forms. researchgate.net In the solid state, they predominantly exist as dimers, while in solution, an equilibrium is established that can be influenced by temperature and the solvent environment. researchgate.netresearchgate.net The monomer is typically the active form for radical scavenging. researchgate.net

This phenomenon has been extensively studied for 3,5-Dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS), a structural analog of this compound. In aqueous solutions, DBNBS partakes in a monomer-dimer equilibrium. researchgate.net The equilibrium constant (Kc) for this interconversion in an aqueous solution of DBNBS at 25°C was determined to be 1.3 x 10⁻³ mol dm⁻³ through both NMR and visible spectrum analysis. researchgate.net This indicates that at this temperature, the compound exists predominantly in its dimeric form, with only a minor fraction as the reactive monomer. researchgate.net The dimerization is thought to be driven by the formation of a relatively weak nitrogen-nitrogen double bond, creating an azodioxide structure. researchgate.netresearchgate.net

The general equilibrium can be represented as:

2 Monomer ⇌ Dimer

This equilibrium is a critical factor in the application of such compounds as spin traps, as only the monomeric form is an active free radical scavenger. researchgate.net

Solvatochromism and Environmental Influences on Equilibrium

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon observed in compounds with significant changes in their dipole moment upon electronic excitation. researchgate.netsapub.org The position of the monomer-dimer equilibrium of nitroso compounds can be influenced by the solvent environment. researchgate.net

For DBNBS, the monomer-dimer equilibrium is subject to environmental influences. Generally, for aromatic nitroso compounds, electron-releasing substituents favor the dissociation of the dimer into the monomeric form. researchgate.net The polarity of the solvent plays a crucial role; polar solvents can stabilize the different species involved in the equilibrium to varying extents, thereby shifting the equilibrium position. researchgate.net This solvent-dependent shift in equilibrium can be observed through changes in the UV-Vis absorption spectrum. researchgate.net The monomeric forms of nitroso compounds are often blue or green, while the dimers are typically colorless or yellowish, making this equilibrium visually apparent in some cases. at.ua

Radical Reactions and Spin Trapping Chemistry

The nitroso group in this compound is the primary site for its reactivity towards free radicals, making it a potential spin trapping agent. vulcanchem.com Spin trapping is a technique where a transient, highly reactive radical reacts with a "spin trap" molecule to form a more stable, persistent radical adduct that can be detected and characterized, often by Electron Paramagnetic Resonance (EPR) spectroscopy. radical-air.eumdpi.com

Mechanism of Nitroxide Radical Adduct Formation

The fundamental mechanism of radical trapping by a C-nitroso compound like this compound involves the addition of a free radical (R•) to the nitrogen atom of the nitroso group (-N=O). at.ua This reaction results in the formation of a stable nitroxide radical adduct. at.ua

Ar-N=O + R• → Ar-N(O•)-R

Where 'Ar' represents the 3,5-dibromo-4-hydroxyphenyl group. The resulting nitroxide radical is significantly more stable than the initial free radical, allowing for its accumulation and subsequent detection by EPR. radical-air.eu The stability of the formed nitroxide adduct is a key factor in the effectiveness of a spin trap. rsc.org

Characterization of Spin Adducts

The structure of the trapped radical can often be deduced from the hyperfine splitting pattern observed in the EPR spectrum of the nitroxide adduct. Different types of radicals, such as nitrogen-centered (N-centered), sulfur-centered (S-centered), and carbon-centered (C-centered) radicals, will produce distinct EPR spectra when trapped.

For instance, studies with DBNBS have demonstrated its ability to trap various radicals:

N-centered radicals: The reaction of DBNBS with nitric oxide (NO) leads to the formation of a stable radical dianion, bis(2,6-dibromo-4-sulfophenyl)nitroxyl, which is detectable by EPR. at.ua However, the primary adduct of NO with DBNBS is unstable and can undergo further reactions. nih.gov

S-centered radicals: DBNBS has been shown to trap thiyl radicals, generated from the decomposition of S-nitrosothiols or the oxidation of glutathione, to produce a characteristic triplet signal in the EPR spectrum. nih.gov The reaction with dithionite (B78146) also forms a stable nitroxide spin adduct, specifically with the sulfur trioxide anion radical (SO₃⁻•). researchgate.netresearchgate.net

C-centered radicals: DBNBS has been used to trap carbon-centered radicals, which typically yield sextet signals in the EPR spectrum. nih.gov For example, in the sonolysis of dimethyl sulfoxide (B87167) (DMSO)-water mixtures, DBNBS was used to detect methyl radicals (•CH₃). researchgate.net

The hyperfine splitting constants obtained from the EPR spectra provide valuable information for identifying the trapped radical species.

Specificity and Non-Specific Reactions in Radical Detection Assays

While spin trapping is a powerful technique, it is not without its challenges, including non-specific reactions and the potential for artifacts. radical-air.eunih.gov DBNBS, for example, is known to have various non-specific reactions that can lead to ambiguous results. nih.gov

For instance, the stable radical observed in some studies involving the superoxide-generating xanthine/xanthine oxidase system and DBNBS was found to be produced by a peroxidatic oxidation involving hydrogen peroxide, a dismutation product of superoxide (B77818), rather than direct trapping of the superoxide radical. nih.gov The product of the reaction between DBNBS and the superoxide radical is very unstable. nih.gov

Furthermore, the spin trap itself can sometimes decompose to produce radicals that are then trapped, leading to false positives. nih.govtandfonline.com Therefore, careful controls and a thorough understanding of the potential side reactions are crucial for the accurate interpretation of results from radical detection assays using nitroso compounds. nih.gov

Complexation with Metal Ions

Nitrosophenol compounds can act as ligands and form complexes with various metal ions. encyclopedia.pub The oxygen atom of the hydroxyl group and the oxygen or nitrogen atom of the nitroso group can coordinate with a metal center. These metal complexes often exhibit intense colors. encyclopedia.pub

Coordination Chemistry and Ligand Properties of the Nitrosophenolato Moiety

The chemical behavior of this compound is significantly influenced by its deprotonated form, the 3,5-dibromo-4-nitrosophenolato anion, which functions as a versatile ligand in coordination chemistry. The structures of nitrosophenols, both as free molecules and as ligands, are understood to exist in a tautomeric equilibrium between the nitrosophenol and the quinone-monoxime forms. mdpi.comencyclopedia.pub Infrared spectroscopy studies on related metal-2-nitrosophenolato complexes have indicated that the quinone-monoxime tautomer is generally more favored. encyclopedia.pub

As a ligand, the nitrosophenolato moiety is known for its strong affinity for metal ions, readily forming stable complexes. encyclopedia.pub It typically acts as a bidentate ligand, coordinating to a metal center through two donor atoms. Based on the tautomeric forms, coordination can occur via the nitrogen and oxygen atoms of the nitroso and phenolate (B1203915) groups, respectively, or through the nitrogen and oxygen of the oxime and quinone groups. encyclopedia.pub This chelation results in the formation of a stable ring structure with the metal ion.

The stoichiometry of the resulting metal complexes can vary depending on the metal ion's size and preferred coordination number. mdpi.comresearchgate.net For instance, copper(II) ions commonly form bi-ligated dimeric complexes, whereas larger ions or those with higher oxidation states, such as cobalt(III) or iron(III), can accommodate three nitrosophenolato ligands, resulting in octahedral hexacoordinate structures. mdpi.comresearchgate.net However, the presence of bulky substituents on the nitrosophenol ring, such as bromine atoms, can influence the final structure, sometimes favoring bis-ligated complexes even with metals like Co(III). researchgate.net The resulting metal-nitrosophenolato complexes are often intensely colored and exhibit limited solubility in many common solvents. mdpi.comencyclopedia.pub

| Property | Description | References |

|---|---|---|

| Tautomerism | Exists in equilibrium between the nitrosophenol form and the more dominant o-benzoquinone monoxime form. | mdpi.comencyclopedia.pub |

| Coordination Mode | Typically acts as a bidentate ligand, forming a chelate ring with the metal ion. | encyclopedia.pubmdpi.com |

| Common Donor Atoms | Coordination occurs through the phenolate oxygen and the nitroso/oxime nitrogen atom. | encyclopedia.pubmdpi.com |

| Complex Stoichiometry | Forms complexes with varying ligand-to-metal ratios (e.g., 2:1 or 3:1) depending on the metal ion and steric factors. | mdpi.comresearchgate.net |

| Complex Properties | Complexes are often highly colored with limited solubility in common solvents. | mdpi.comencyclopedia.pub |

Catalytic Roles of Metal-Nitrosophenolato Complexes (e.g., redox catalysis)

Metal complexes containing redox-active ligands, such as the nitrosophenolato moiety, are of significant interest for their potential in catalysis. rsc.org In these systems, the ligand is not merely a spectator but can actively participate in electron-transfer processes, a concept known as metal-ligand cooperation. rsc.org This allows the complex to facilitate multi-electron transformations that might be challenging for the metal center alone. rsc.org

A notable example of catalysis by this class of compounds is the use of metal-nitrosophenolato complexes as homogeneous co-catalysts in the electrochemical reduction of carbon dioxide to produce methanol (B129727). mdpi.com The catalytic activity arises from the ability of the complex to provide a vacant coordination site where a CO2 molecule can reversibly bind, thereby enabling its reduction at a heterogeneous electrode. mdpi.com This principle has been explored for applications such as the removal of CO2 in industrial processes. mdpi.com

The field of redox catalysis often employs transition metal complexes where both the metal and the ligand can exist in multiple oxidation states. homkat.nlmpg.de While specific studies on the catalytic activity of 3,5-dibromo-4-nitrosophenolato complexes are not extensively detailed in the available literature, the fundamental properties of the nitrosophenolato ligand suggest potential applications in various redox reactions. The ability of the ligand to stabilize different oxidation states of the coordinated metal and to act as an electron reservoir is a key feature for designing catalysts for a range of chemical transformations. rsc.orgrsc.org

| Catalytic Process | Mechanism/Principle | Example/Potential Application | References |

|---|---|---|---|

| Electrochemical CO2 Reduction | The complex binds and activates CO2 at a vacant coordination site, facilitating its reduction to products like methanol. | CO2 conversion and removal in industrial synthesis. | mdpi.com |

| Redox Catalysis | The nitrosophenolato ligand acts as a "redox non-innocent" ligand, participating in electron transfer to facilitate multi-electron reactions. | General organic synthesis, functionalization of C-H bonds, and olefin transformations. | rsc.orghomkat.nl |

| Oxidation Reactions | Palladium nanoparticles supported on functionalized materials have been shown to be effective catalysts for the aerobic oxidation of alcohols. While not a direct nitrosophenolato complex, this demonstrates a relevant catalytic oxidation. | Synthesis of aldehydes and ketones from primary and secondary alcohols. | diva-portal.org |

Photochemical Reactivity (e.g., photoinduced transformations)

The photochemical behavior of this compound is expected to be governed by the light-absorbing properties of the nitrophenol and halogenated aromatic functionalities. Nitrophenols are known environmental contaminants that exhibit strong absorption at atmospherically relevant wavelengths, leading to their photochemical degradation. uci.edu Direct photolysis and reactions with photochemically generated species like hydroxyl radicals (•OH) are considered important transformation pathways for nitrophenols in aqueous environments. unito.itresearchgate.net The photodegradation of mononitrophenols has been found to yield products such as dihydroxybenzenes and quinones. unito.it

Studies on the photochemical transformation of structurally similar halogenated phenolic compounds provide insight into the likely reactivity of this compound. For example, the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) undergoes phototransformation in aqueous solutions. unito.itepa.gov The primary photochemical process for such halogenated derivatives is often photohydrolysis, which involves the replacement of a halogen atom with a hydroxyl group. unito.it

The rate of phototransformation can be influenced by the specific halogen substituent, with iodinated phenols generally degrading faster than their brominated and chlorinated counterparts. nih.gov For some nitrophenols, the phenolate form (present at higher pH) has been observed to have a lower photolysis quantum yield than the undissociated molecule. researchgate.net Furthermore, the photochemical reaction of phenol with nitrite (B80452) ions in aqueous solution has been shown to produce p-nitrosophenol, suggesting that the nitroso group itself can be involved in photochemical pathways. researchgate.net The presence of bromide substituents on the aromatic ring, as in this compound, will significantly influence the molecule's absorption spectrum and its susceptibility to photoinduced transformations.

| Compound Type | Observed Photochemical Process | Key Products/Intermediates | References |

|---|---|---|---|

| Mononitrophenols | Direct photolysis; Reaction with •OH radicals. | Dihydroxybenzenes, nitrosophenols, quinones. | uci.eduunito.it |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Photohydrolysis (replacement of Br with OH). | Less halogenated phenols. | unito.itepa.gov |

| Halogenated Phenols | Photolysis rates depend on the halogen (I > Br > Cl). | (Hydro)quinone products. | nih.gov |

| Phenol + Nitrite | Photochemical nitrosation. | p-Nitrosophenol. | researchgate.net |

Structural Elucidation and Molecular Architecture

X-ray Crystallography and Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Interactive Data Table: Predicted Geometrical Parameters for Phenolic Compounds (Note: This table is illustrative, based on general principles and data from related compounds, as specific experimental data for the title compound is not available.)

| Parameter | Expected Value Range | Influencing Factors |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 Å | Ring strain from bulky substituents |

| C-Br | ~1.88 - 1.92 Å | Electronegativity of Bromine |

| C-N (nitroso) | ~1.45 - 1.49 Å | Resonance with the aromatic ring |

| N=O | ~1.20 - 1.24 Å | Double bond character |

| C-O (hydroxyl) | ~1.35 - 1.38 Å | Phenolic character, hydrogen bonding |

| ∠ C-C-C (ring) | ~118° - 122° | Steric and electronic effects of substituents |

| ∠ C-C-Br | ~119° - 121° | Steric hindrance |

Molecular Conformation of the Nitroso Group and Phenol (B47542) Ring

The conformation of 3,5-Dibromo-4-nitrosophenol is largely defined by the orientation of the nitroso (-NO) and hydroxyl (-OH) groups relative to the phenol ring. The nitroso group's configuration is generally planar. vulcanchem.com This planarity, contrasted with the tetrahedral geometry of a nitro (-NO2) group, has significant implications for crystal packing and solubility. vulcanchem.com The rotational barrier around the C-N bond can influence whether the oxygen atom of the nitroso group is oriented towards or away from the hydroxyl group, which can be a determining factor in the formation of intramolecular versus intermolecular hydrogen bonds.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. iucr.orgresearchgate.net

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen atom of the nitroso group can act as an acceptor. acs.orgresearchgate.net This can lead to the formation of strong O-H···O or O-H···N hydrogen bonds, organizing the molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

π–π Stacking: The aromatic nature of the phenol ring allows for π–π stacking interactions, where the electron-rich π systems of adjacent rings align. researchgate.netresearchgate.net These interactions, often in a parallel-displaced or T-shaped manner, contribute significantly to the stability of the crystal lattice. researchgate.netmdpi.com

Halogen Bonding: Although weaker, interactions involving the bromine atoms (e.g., Br···O or Br···π interactions) can also play a role in directing the crystal packing arrangement.

The interplay of these interactions determines the final crystal packing motif, influencing physical properties such as melting point and density. rsc.org

Structural Insights from Solution-Phase Spectroscopic Methods

Spectroscopic techniques provide invaluable data on the molecular structure and environment of this compound in the solution phase.

Vibrational Analysis for Functional Group Identification and Molecular Symmetry

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. longdom.orguobasrah.edu.iq Each functional group has characteristic vibrational frequencies, allowing for its identification. americanpharmaceuticalreview.com

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. Its exact position and shape can indicate the extent of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹.

N=O Stretch: The nitroso group stretching vibration is expected to appear in the 1500-1600 cm⁻¹ region.

C=C Ring Stretch: Aromatic ring stretching vibrations typically produce a series of bands in the 1400-1600 cm⁻¹ range.

C-Br Stretch: Vibrations involving the carbon-bromine bonds are found at lower frequencies, typically below 700 cm⁻¹.

Interactive Data Table: Key Vibrational Frequencies for this compound (Note: These are predicted ranges based on known data for similar functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum | Notes |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | IR | Broadness indicates hydrogen bonding |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | |

| N=O stretch | 1500 - 1600 | IR, Raman | Strong in IR |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman | Multiple bands expected |

| C-O stretch | 1200 - 1260 | IR |

NMR Chemical Shifts and Coupling Constants for Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iqsavemyexams.com

¹H NMR: In the proton NMR spectrum, the hydroxyl proton would likely appear as a broad singlet with a chemical shift highly dependent on concentration and solvent, but typically downfield (δ ≈ 10.5 ppm according to simulations). vulcanchem.com The two equivalent aromatic protons (at positions 2 and 6) would appear as a single signal, a singlet, due to the symmetrical substitution pattern. Computational models predict this shift to be in the range of δ ≈ 7.8–8.2 ppm, deshielded by the adjacent electronegative bromine atoms. vulcanchem.com

¹³C NMR: The carbon-13 NMR spectrum would show four distinct signals, corresponding to the four unique carbon environments in the molecule (C1, C2/C6, C3/C5, and C4). docbrown.info The carbon atom attached to the hydroxyl group (C1) and the one attached to the nitroso group (C4) would have distinct chemical shifts from those bearing the bromine atoms (C3/C5) and those with hydrogen atoms (C2/C6).

These spectroscopic methods, when used in concert, provide a comprehensive picture of the molecular structure of this compound.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental information specifically for the compound This compound is not available in the public domain.

Searches for its Nuclear Magnetic Resonance (NMR), Vibrational (FTIR and Raman), and Electronic Absorption (UV-Visible) spectra, as well as for studies on its monomer-dimer equilibrium or hydrogen bonding effects, did not yield specific data, research findings, or data tables for this particular molecule.

The user's request for an article focusing solely on this compound with thorough, scientifically accurate content and data tables for each specified section cannot be fulfilled due to the absence of this foundational information in published scientific resources. Generating content on these specific spectroscopic characterization techniques would require access to experimental data that does not appear to have been published or made publicly available.

Advanced Spectroscopic Characterization Techniques

Electronic Absorption Spectroscopy (UV-Visible)

Analysis of Electronic Transitions and Chromophoric Properties

The primary electronic transitions expected for this molecule are π→π* and n→π* transitions. The π→π* transitions, involving the promotion of electrons from π bonding to π antibonding orbitals of the aromatic system, are typically of high intensity. The n→π* transitions, which involve the excitation of a non-bonding electron from the oxygen or nitrogen atom of the nitroso group to a π* antibonding orbital, are generally of lower intensity.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the medium. For instance, in acidic solutions, the phenolic proton is retained, while in alkaline solutions, a phenoxide ion is formed, which can significantly alter the electronic distribution and, consequently, the absorption spectrum. Furthermore, 4-nitrosophenols can exist in a tautomeric equilibrium with their corresponding quinone monoxime form. This equilibrium is also influenced by the solvent and pH, and each tautomer would present a distinct UV-Vis spectrum.

Based on data for related compounds like 4-nitrophenol (B140041), which exhibits an absorption maximum around 317-320 nm in neutral or acidic solution, a similar absorption profile can be anticipated for 3,5-Dibromo-4-nitrosophenol. researchgate.netresearchgate.net The presence of the bromine and nitroso substituents will likely cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π* | Aromatic ring, Nitroso group | 250-350 nm | High |

Quantitative Purity Assessment (e.g., specific absorbance ratios)

UV-Vis spectroscopy is a valuable tool for the quantitative assessment of the purity of this compound. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light, forms the basis of this application.

A common method for purity assessment involves the use of specific absorbance ratios. For a closely related compound, sodium 3,5-dibromo-4-nitrosobenzenesulphonate (DBNBS), a high-purity sample is characterized by an absorbance ratio of A308/A280 greater than 1.8. nih.gov This ratio is indicative of the absence of impurities that may absorb at 280 nm, such as the corresponding nitro compound. A similar approach could be developed for this compound, where a specific absorbance ratio, once established with a pure reference standard, could be used for rapid and routine purity checks.

The molar absorptivity (ε) at a specific wavelength is a constant for a pure compound. By measuring the absorbance of a solution of known concentration, the purity can be determined by comparing the calculated molar absorptivity to the value for the pure standard.

Table 2: Example of Purity Assessment Parameter for a Related Compound

| Compound | Wavelengths for Ratio | Purity Criterion |

|---|

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying free radicals and other paramagnetic species.

Detection and Characterization of Radical Species and Spin Adducts

While this compound itself is not a radical, it can be used as a "spin trap" to detect and characterize short-lived radical species. wikipedia.org In this technique, a transient radical adds to the nitroso group of this compound to form a more stable nitroxide radical, known as a spin adduct. This spin adduct can then be detected and characterized by EPR spectroscopy.

The EPR spectrum of the spin adduct provides valuable information about the trapped radical. The hyperfine coupling constants (hfccs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), are characteristic of the specific radical that was trapped. For example, the closely related spin trap 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS) has been used to trap methyl radicals, yielding a characteristic EPR spectrum. mdpi.comresearchgate.net

Table 3: Illustrative Hyperfine Coupling Constants for a DBNBS Spin Adduct

| Trapped Radical | Spin Adduct | Hyperfine Coupling Constants (mT) |

|---|

Mechanistic Probing of Chemical Reactions Involving Radicals

EPR spectroscopy, in conjunction with spin trapping, is a powerful tool for elucidating the mechanisms of chemical reactions that proceed via radical intermediates. By identifying the specific radicals formed during a reaction, it is possible to piece together the reaction pathway.

For instance, if a reaction involving this compound as a substrate were to be investigated, the addition of a spin trap could help to identify any radical intermediates that are formed. The nature of the trapped radicals can provide insights into bond cleavage events and the subsequent steps of the reaction. This technique has been widely applied in studying a variety of chemical and biological processes, including oxidation, reduction, and photochemically induced reactions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and elemental composition of a compound.

Molecular Weight Confirmation and Isotopic Pattern Analysis

The molecular weight of this compound (C₆H₃Br₂NO₂) is 296.90 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to this value.

A key feature in the mass spectrum of a brominated compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Therefore, a compound containing two bromine atoms, such as this compound, will exhibit a distinctive pattern of peaks for the molecular ion. There will be a peak for the molecule containing two ⁷⁹Br atoms (M), a peak for the molecule containing one ⁷⁹Br and one ⁸¹Br atom (M+2), and a peak for the molecule containing two ⁸¹Br atoms (M+4). The relative intensities of these peaks will be approximately 1:2:1. This characteristic isotopic signature provides strong evidence for the presence of two bromine atoms in the molecule. researchgate.net

The mass spectrum of the related compound 2,6-dibromo-4-nitrophenol (B181593) shows a molecular ion peak consistent with its molecular weight, and the isotopic pattern for two bromine atoms is expected. nist.gov

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Expected m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₆H₃⁷⁹Br₂NO₂ | ~295 | 1 |

| [M+2]⁺ | C₆H₃⁷⁹Br⁸¹BrNO₂ | ~297 | 2 |

Fragmentation Pattern Analysis for Structural Insights

The structural elucidation of organic molecules through mass spectrometry is heavily reliant on the analysis of fragmentation patterns, particularly when using hard ionization techniques like Electron Ionization (EI). smolecule.comresearchgate.net In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing not only ionization to form a molecular ion (M+•) but also imparting significant excess energy. researchgate.netlibretexts.org This energy induces the molecular ion to break apart into a series of smaller, charged fragments. The specific pathways of this fragmentation are dictated by the molecule's structure, with bonds cleaving in predictable ways to form the most stable possible ions. orgchemboulder.comlibretexts.org Analyzing the mass-to-charge ratio (m/z) of these fragment ions provides a molecular fingerprint that is invaluable for confirming known structures or identifying unknown compounds. libretexts.org

For this compound (C₆H₃Br₂NO₂), a detailed analysis of its theoretical fragmentation pattern under electron ionization provides significant structural insights. The presence of bromine, a nitroso group, and a phenolic hydroxyl group on an aromatic ring leads to several predictable and competing fragmentation pathways.

The initial and most crucial signal in the mass spectrum is the molecular ion (M+•). A key characteristic for bromine-containing compounds is the distinctive isotopic pattern. miamioh.edu Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, compounds with two bromine atoms exhibit a characteristic triplet of peaks for the molecular ion: [M]+•, [M+2]+•, and [M+4]+•, with an approximate intensity ratio of 1:2:1. For this compound, this cluster would appear around m/z 281 (C₆H₃⁷⁹Br₂NO₂), m/z 283 (C₆H₃⁷⁹Br⁸¹BrNO₂), and m/z 285 (C₆H₃⁸¹Br₂NO₂).

Following ionization, the molecular ion undergoes fragmentation through several key pathways initiated by the functional groups:

Loss of the Nitroso Radical (•NO): The cleavage of the C-N bond is a primary and highly characteristic fragmentation pathway for nitrosoaromatic compounds. nih.gov The expulsion of a neutral nitric oxide radical (•NO), representing a mass loss of 30 Da, is expected to produce a prominent fragment ion. nih.gov This pathway is often favored as it can lead to a relatively stable radical cation.

Loss of a Bromine Radical (•Br): The cleavage of a carbon-halogen bond is a common fragmentation event for aryl halides. miamioh.edu The loss of a bromine radical (mass loss of 79 or 81 Da) would result in a significant fragment ion. The remaining bromine atom on this fragment would still produce a characteristic doublet peak (1:1 ratio) separated by 2 m/z units.

Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo fragmentation involving the loss of a neutral carbon monoxide molecule (CO), a mass loss of 28 Da. This typically occurs through rearrangement of the aromatic ring structure after initial ionization and can happen either from the molecular ion or from subsequent fragment ions.

These primary fragmentation events are followed by secondary and tertiary cleavages, where the initial fragments lose additional neutral species. For instance, the fragment resulting from the loss of •NO could subsequently lose a •Br radical or a CO molecule. This cascade of fragmentation events creates a unique mass spectrum that allows for detailed structural confirmation. A proposed fragmentation pathway, including the key fragment ions, is detailed in the table below.

Table 1: Proposed Key Fragment Ions of this compound in EI-MS

| m/z (for ⁷⁹Br) | Proposed Ion Structure | Neutral Loss | Formula of Ion |

|---|---|---|---|

| 281 | [C₆H₃⁷⁹Br₂NO₂]⁺• | - | C₆H₃Br₂NO₂⁺• |

| 251 | [C₆H₃⁷⁹Br₂O]⁺• | •NO | C₆H₃Br₂O⁺• |

| 223 | [C₅H₃⁷⁹Br₂]⁺• | •NO, CO | C₅H₃Br₂⁺• |

| 202 | [C₆H₃⁷⁹BrNO₂]⁺ | •Br | C₆H₃BrNO₂⁺ |

| 172 | [C₆H₃⁷⁹BrO]⁺ | •Br, •NO | C₆H₃BrO⁺ |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon Monoxide |

Computational Chemistry and Theoretical Investigations

Analysis of Chemical Reactivity Descriptors

Without primary research data, any attempt to create the specified content would be speculative and would not meet the standards of scientific accuracy.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. fiveable.mewikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sustainability-directory.comubc.ca The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. For a molecule like 3,5-Dibromo-4-nitrosophenol, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the phenol (B47542) ring and the oxygen atoms, indicating its nucleophilic character. Conversely, the LUMO would likely be distributed over the electron-deficient nitroso group, highlighting the molecule's electrophilic sites.

While specific calculated values for this compound are not present in the available literature, an analysis of a related compound, 4-nitrophenol (B140041), can serve as an illustrative example of the data obtained from such a study.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.01 |

| LUMO | -2.65 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Note: The data presented in this table is for 4-nitrophenol and serves as an example of the parameters derived from FMO analysis. These values are not representative of this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

These maps use a color-coded scheme to represent different potential values. Typically:

Red indicates regions of high negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue indicates regions of high positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green and Yellow represent areas with intermediate or near-zero potential. avogadro.cc

| Region | Electrostatic Potential Range (a.u.) | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Negative (Red) | Electrophilic Attack |

| Oxygen atom of Hydroxyl Group | Negative (Red) | Electrophilic Attack |

| Hydrogen atom of Hydroxyl Group | Positive (Blue) | Nucleophilic Attack |

| Aromatic Ring | Intermediate (Green/Yellow) | Site-specific interactions |

Note: This table provides an illustrative MEP analysis based on the general characteristics of a nitrophenol. The specific potential values and distributions for this compound would require a dedicated computational study.

Theoretical Studies of Intramolecular and Intermolecular Interactions

Hydrogen Bonding Characterization and Strength

Hydrogen bonding is a critical non-covalent interaction that significantly influences the physical and chemical properties of compounds. jchemrev.com In this compound, the presence of a hydroxyl group (a hydrogen bond donor) and nitroso and hydroxyl oxygen atoms (hydrogen bond acceptors) allows for both intramolecular and intermolecular hydrogen bonding.

Computational methods can be employed to characterize these interactions in detail. rsc.org By analyzing the optimized geometries of monomers and dimers, researchers can determine key parameters such as hydrogen bond lengths, angles, and interaction energies. acs.orgcdnsciencepub.com A shorter bond length and an angle closer to 180° typically indicate a stronger hydrogen bond. The strength of these bonds can be quantified by calculating the binding energy, which is the energy difference between the hydrogen-bonded complex and the sum of the energies of the isolated monomers. Vibrational frequency analysis can also provide evidence of hydrogen bonding, as the stretching frequency of the O-H bond typically shifts to a lower wavenumber (a red shift) upon formation of a hydrogen bond. jchemrev.com

Dimerization Energies and Intermolecular Forces

Beyond hydrogen bonding, molecules interact through a variety of other intermolecular forces, including van der Waals forces and dipole-dipole interactions. The collective strength of these interactions determines the dimerization energy, which is the energy required to separate a dimer into its constituent monomers. mpg.de

Computational Studies of Reaction Mechanisms and Kinetics (e.g., nitration kinetics, radical addition pathways)

Computational studies are instrumental in elucidating reaction mechanisms and predicting kinetic parameters. beilstein-journals.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step.

For reactions involving substituted phenols, such as nitration, theoretical investigations can provide insights into the regioselectivity of the reaction. beilstein-journals.orgewadirect.com Nitration is an electrophilic substitution reaction, and its kinetics are influenced by the nature of the substituents on the aromatic ring. researchgate.net Computational models can predict the most likely sites of nitration by evaluating the stability of the intermediate carbocations formed during the reaction.

Environmental Chemical Fate and Transformation Pathways Academic Research Focus

Abiotic Transformation Processes

Abiotic degradation pathways are crucial in determining the environmental persistence of 3,5-Dibromo-4-nitrosophenol. These processes, driven by light energy and reactive chemical species, can initiate the breakdown of the compound in aquatic and atmospheric systems.

Photochemical Degradation Studies in Aqueous and Atmospheric Systems

Photochemical degradation, or photolysis, is a primary abiotic route for the transformation of phenolic compounds in the environment. For aromatic compounds like nitrophenols, this process is particularly important in near-surface waters and the atmosphere where sunlight is available. cdc.gov Studies on analogous compounds such as 4-nitrophenol (B140041) and 4-chlorophenol (B41353) show that UV irradiation can initiate degradation, although the complete mineralization is often slow without the presence of a catalyst. frontiersin.orgnih.gov

The degradation process typically follows first-order kinetics. frontiersin.org For instance, the direct photolysis of 4-chlorophenol under UV light results in its disappearance, but not complete mineralization to CO2 and water. nih.gov The presence of the nitroso group and bromine atoms on the this compound ring is expected to influence its light-absorbing properties and, consequently, its susceptibility to photodegradation. The process likely involves the excitation of the molecule upon absorbing UV radiation, leading to bond cleavage. This can result in dehalogenation (removal of a bromine atom) or transformation of the nitroso group, creating various intermediate products. nih.gov In atmospheric systems, nitrophenols are subject to photolysis and physical removal processes like wet deposition, with estimated atmospheric half-lives ranging from 3 to 18 days. cdc.gov

Chemical Transformation via Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

In the environment, this compound can be chemically transformed through reactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS, such as the hydroxyl radical (·OH), superoxide (B77818) radical (O2·−), and hydrogen peroxide (H2O2), are highly reactive and can initiate the oxidation of organic pollutants. researchgate.net

The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with aromatic compounds. Research on 4-nitrophenol demonstrates that the reaction with ·OH is a significant degradation pathway. researchgate.net The process begins with the addition of the hydroxyl radical to the aromatic ring, which can lead to the formation of hydroxylated intermediates like 4-nitrocatechol. researchgate.net Subsequent reactions can result in the opening of the aromatic ring, ultimately leading to mineralization. researchgate.net For this compound, the attack by ·OH would likely lead to the formation of brominated dihydroxy-nitrosophenols, followed by ring cleavage.

Advanced Oxidation Processes (AOPs), such as the photo-Fenton process (UV/H2O2/Fe2+), generate large quantities of hydroxyl radicals and have been shown to be highly effective in degrading and mineralizing chlorophenols. nih.gov These processes significantly accelerate the degradation compared to direct photolysis. nih.gov While specific studies on RNS (e.g., ·NO, ·NO2, N2O3) with this compound are not available, these species are known to participate in atmospheric and aquatic chemistry, potentially contributing to the transformation of the nitroso group or reacting with the phenolic ring.

Kinetics and Mechanisms of Environmental Reactions

The kinetics of abiotic degradation reactions are essential for predicting the environmental persistence of a compound. For many phenolic pollutants, degradation reactions, particularly photocatalysis, follow first-order kinetics, where the rate of reaction is proportional to the concentration of the pollutant. frontiersin.org

In the chlorination of 2,4-dibromophenol, a structural analog, the reaction with active chlorine was found to follow second-order kinetics. researchgate.net The rate constants are highly dependent on factors such as pH, temperature, and the concentration of other substances in the water, like natural organic matter or bromide ions, which can either inhibit or accelerate the degradation process. researchgate.net The primary mechanisms involved in such transformations are electrophilic substitution and single-electron transfer reactions. researchgate.net

Below is a table summarizing kinetic data for the degradation of analogous brominated and nitrophenolic compounds under various conditions.

| Compound | Process | Conditions | Kinetic Model | Rate Constant (k) |

|---|---|---|---|---|

| 4-Nitrophenol | Photocatalysis (C, N-TiO2) | Simulated Sunlight | First-order | 4.87 × 10⁻³ min⁻¹ |

| 4-Chlorophenol | Photo-Fenton (UV/H2O2/Fe2+) | pH 3, UV Lamp | First-order | - |

| 2,4-Dibromophenol | Chlorination | pH 5.0 - 11.0 | Second-order | 0.8 - 110.3 M⁻¹ s⁻¹ |

Biotic Transformation and Microbial Degradation Mechanisms

Microbial activity is a fundamental driver in the breakdown of halogenated organic compounds in soil and water. mdpi.com The biodegradation of this compound can be inferred from the well-studied pathways of its structural analogs.

Elucidation of Catabolic Pathways for Halogenated Phenols and Nitrophenols

The microbial degradation of halogenated aromatic compounds typically proceeds through a series of steps categorized as upper, middle, and lower catabolic pathways. nih.govresearchgate.net The initial steps in the upper pathway involve modifications to the substituent groups on the aromatic ring, preparing it for cleavage. For a compound like this compound, this would likely involve denitration (removal of the nitroso group) and dehalogenation (removal of bromine atoms).

A highly relevant study on the degradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8 identified a specific catabolic pathway. cas.cn The degradation is initiated by a sequential denitration and debromination, transforming 2,6-DBNP into 6-bromohydroxyquinol. cas.cn This intermediate is then subject to ring cleavage, which funnels the breakdown products into central metabolic pathways. cas.cn Anaerobic degradation pathways have also been observed for related compounds, where reductive dehalogenation is a key initial step. researchgate.net

General aerobic degradation pathways for halogenated phenols often involve an initial hydroxylation step to form a catechol or hydroquinone (B1673460) derivative, followed by ring cleavage. nih.gov

Identification of Microbial Enzymes Involved in Biotransformation

Specific enzymes are the catalysts for the catabolic pathways described above. The degradation of halogenated and nitrophenolic compounds relies heavily on oxygenases, which incorporate oxygen atoms into the aromatic ring, often leading to its destabilization and cleavage. mdpi.com

Two key types of enzymes are:

Flavin Monooxygenases: These enzymes are critical in the initial stages of degradation. nih.gov In the case of the Cupriavidus sp. strain degrading 2,6-DBNP, an FADH2-dependent monooxygenase, HnpA, was identified as the enzyme responsible for the initial denitration and debromination steps. cas.cn This enzyme works in concert with a flavin reductase, HnpB. cas.cn

Dioxygenases: These enzymes introduce two hydroxyl groups into the aromatic ring, a crucial step leading to ring fission. nih.gov In the 2,6-DBNP pathway, a 6-bromohydroxyquinol 1,2-dioxygenase (HnpC) was proposed to catalyze the subsequent ring-cleavage of the intermediate. cas.cn Other dioxygenases, like biphenyl-2,3-dioxygenase, are involved in the degradation of other complex halogenated aromatics like PCBs. nih.gov

The following table summarizes key enzymes involved in the biotransformation of halogenated phenols and nitrophenols.

| Enzyme Class | Specific Enzyme Example | Function | Substrate Analog |

|---|---|---|---|

| Flavin-dependent Monooxygenase | HnpA / HnpB | Sequential denitration and debromination | 2,6-dibromo-4-nitrophenol |

| Dioxygenase | HnpC (1,2-dioxygenase) | Aromatic ring cleavage | 6-bromohydroxyquinol |

| Dioxygenase | Biphenyl-2,3-dioxygenase (BphA) | Hydroxylation of biphenyl (B1667301) ring | Polychlorinated biphenyls (PCBs) |

| Monooxygenase | p-Nitrophenol 4-monooxygenase (PnpA) | Denitration, conversion to p-benzoquinone | p-Nitrophenol |

Formation of Transformation Products in Environmental Contexts

The environmental fate of this compound is influenced by various transformation pathways, with oxidation being a significant process that can lead to the formation of other compounds, such as nitrophenols. While specific environmental studies on this compound are limited, chemical studies provide strong evidence for its potential transformation products.

Oxidation to 2,6-Dibromo-4-nitrophenol

Research has demonstrated the conversion of 2,6-Dibromo-4-nitrosophenol (B11475096) to 2,6-Dibromo-4-nitrophenol through oxidation. rsc.org In a laboratory setting, this transformation was achieved using dilute nitric acid. rsc.org This reaction highlights a plausible pathway for the alteration of this compound in environments where oxidizing agents are present.

The process involved suspending finely powdered 2,6-dibromo-4-nitrosophenol in dilute nitric acid. rsc.org Over a period of 66 hours at laboratory temperatures, the color of the substance changed from greenish to yellow, indicating a chemical transformation. rsc.org The resulting product was identified as 2,6-dibromo-4-nitrophenol. rsc.org This specific conversion underscores the potential for the nitroso group (-NO) in the parent compound to be oxidized to a nitro group (-NO2) under certain environmental conditions, leading to the formation of the corresponding nitrophenol.

Table 1: Reactants and Products in the Oxidation of 2,6-Dibromo-4-nitrosophenol

| Reactant | Oxidizing Agent | Product |

| 2,6-Dibromo-4-nitrosophenol | Dilute Nitric Acid | 2,6-Dibromo-4-nitrophenol |

Environmental Relevance

While the aforementioned study was conducted under laboratory conditions, oxidation is a fundamental process in various environmental compartments, including soil and water. The presence of naturally occurring oxidizing agents or anthropogenic pollutants with oxidizing properties could facilitate the transformation of this compound to 2,6-Dibromo-4-nitrophenol. The environmental fate of nitrophenols, in general, includes processes like photolysis and biodegradation. cdc.gov The formation of 2,6-Dibromo-4-nitrophenol from this compound would therefore introduce a new compound into the environment with its own distinct fate and transport characteristics.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Analysis of Reaction Mixtures and Environmental Samples

Chromatography is the cornerstone for separating 3,5-Dibromo-4-nitrosophenol from impurities, reactants, and other related compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of polar and semi-polar compounds like this compound. It is particularly well-suited for assessing the purity of synthesized batches and for quantifying the compound in aqueous samples. The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase.

A typical HPLC method for a compound like this compound would involve a C8 or C18 stationary phase. mdpi.comphenomenex.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. mdpi.comoup.com To ensure good peak shape and reproducibility for phenolic compounds, the mobile phase is often acidified with agents like trifluoroacetic acid (TFA) or formic acid. mdpi.comsielc.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring and nitroso group provide strong chromophores. For related nitrosophenols, detection wavelengths are often set around 305 nm or 400 nm, depending on the pH and the specific absorbance characteristics of the molecule. tandfonline.comresearchgate.net

Based on methods for analogous brominated and nitrosophenols, a hypothetical HPLC method for this compound is outlined in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting | Rationale & Notes |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for aromatic compounds. phenomenex.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution (e.g., starting at 30% B, increasing to 95% B) is often used to separate compounds with varying polarities. Formic acid improves peak shape and is mass spectrometry compatible. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. mdpi.com |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths. Based on computational data and analogs like 4-nitrosophenol, detection would be optimal in the 320-400 nm range. sielc.comnih.gov |

| Injection Volume | 10 µL | Standard volume, can be adjusted based on sample concentration. |

Gas Chromatography is a high-resolution separation technique suitable for volatile and semi-volatile compounds. While the polarity and potential for thermal degradation of underivatized phenols can be challenging, GC is a powerful tool, especially when coupled with a mass spectrometer (MS). researchgate.net For halogenated compounds like this compound, an Electron Capture Detector (ECD) offers exceptional sensitivity.

Flame Ionization Detector (FID): FID provides a general, robust detection method for organic compounds but may lack the required sensitivity for trace-level analysis.

Electron Capture Detector (ECD): The two bromine atoms on the phenol (B47542) ring make this compound an ideal candidate for ECD detection. The ECD is highly sensitive to electrophilic groups, particularly halogens, and can detect the compound at very low concentrations.

Mass Spectrometry (MS): GC-MS is the gold standard for identification. It provides not only retention time data but also a mass spectrum that serves as a molecular fingerprint. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern (M+, M+2, M+4 peaks in a ~1:2:1 ratio) for the molecular ion and bromine-containing fragments, which is definitive for its identification. researchgate.net

Analysis of underivatized phenols by GC is possible, but peak tailing can be an issue. tandfonline.com Therefore, derivatization is often employed.

Derivatization Strategies for Enhanced Chromatographic Analysis

To improve volatility and thermal stability, and to reduce peak tailing in GC analysis, the acidic phenolic proton of this compound can be derivatized. This is a common strategy for phenols, especially in environmental and biological samples.

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is a widely used technique for phenols, particularly for analysis by GC-ECD. chemicalbook.com The reaction involves converting the phenol to its pentafluorobenzyl ether. This derivative is highly volatile and extremely responsive to an ECD due to the presence of multiple fluorine atoms, leading to very low detection limits. tandfonline.comacs.org The derivatization is typically carried out under basic conditions using a phase-transfer catalyst. acs.org

Methylation: Conversion of the phenol to its corresponding methyl ether (anisole) is another effective strategy. Reagents like (trimethylsilyl)diazomethane can be used for rapid and efficient methylation. tandfonline.com The resulting methyl ether is more volatile and less polar, leading to improved chromatographic behavior on standard non-polar GC columns (e.g., DB-5MS).

Table 2: Comparison of Derivatization Strategies for GC Analysis

| Derivatization Reagent | Target Derivative | Primary Detector | Advantages | Considerations |

|---|---|---|---|---|

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ether | GC-ECD, GC-MS | Excellent sensitivity with ECD; creates a high-mass derivative for MS confirmation. chemicalbook.comacs.org | Reagent can be a source of interference if not removed; reaction conditions need optimization. |

| (Trimethylsilyl)diazomethane | Methyl ether (Anisole) | GC-FID, GC-MS | Simple, rapid, and efficient reaction; produces clean derivatives. tandfonline.com | Diazomethane precursors are toxic and potentially explosive, requiring careful handling. |

Spectroscopic Methods for Quantitative and Qualitative Analysis in Research Settings

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.

UV-Visible Spectroscopy: The extended conjugation between the phenyl ring, the nitroso group, and the phenolic oxygen gives rise to characteristic absorptions in the UV-visible range. Computational models predict a maximum absorption (λmax) between 320 and 380 nm, attributed to n→π* transitions of the nitroso group. sielc.com For the related compound 4-nitrosophenol, absorption maxima are observed around 303 nm in methanol and can shift to ~400 nm in basic solutions due to the formation of the phenolate (B1203915) ion. researchgate.netnih.gov This property is highly useful for quantitative analysis using a standard calibration curve.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies for this compound would include a broad O-H stretch for the hydroxyl group (around 3200-3500 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), a C-O stretch (around 1200 cm⁻¹), and a distinct N=O stretch for the nitroso group (around 1500-1550 cm⁻¹). The C-Br stretches would appear at lower frequencies (typically below 700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The spectrum would be simple but informative. Due to the symmetrical substitution pattern, the two aromatic protons at positions 2 and 6 are chemically equivalent and would appear as a single sharp singlet. Computational predictions place this signal in the range of δ 7.8–8.2 ppm. sielc.com For comparison, the aromatic protons of the structurally similar 2,6-dibromophenol (B46663) appear around δ 7.4 ppm. chemicalbook.com The acidic phenolic proton would likely appear as a broad singlet at a downfield chemical shift, predicted to be around δ 10.5 ppm, though its position can vary with solvent and concentration. sielc.com

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals for the aromatic carbons due to the molecule's symmetry, plus any signals from the solvent. The carbon bearing the hydroxyl group (C1) would be significantly deshielded, as would the carbon attached to the nitroso group (C4). The bromine-substituted carbons (C3/C5) would also have a characteristic chemical shift.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides molecular weight and fragmentation data. For this compound (C₆H₃Br₂NO₂), the exact mass would be a key identifier. The most critical diagnostic feature is the isotopic signature of the two bromine atoms (⁷⁹Br and ⁸¹Br), which would result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. researchgate.net This pattern is a clear indicator of a dibrominated compound.

Table 3: Summary of Spectroscopic Data for Characterization

| Technique | Expected Observation for this compound | Purpose |

|---|---|---|

| UV-Vis | λmax ≈ 320-380 nm (Predicted) sielc.com | Quantitative analysis, purity checks. |

| IR | Broad O-H stretch (~3300 cm⁻¹), N=O stretch (~1520 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹), C-Br stretch (<700 cm⁻¹) | Functional group identification. |

| ¹H NMR | Singlet at ~δ 7.8-8.2 ppm (2H, aromatic), Broad singlet at ~δ 10.5 ppm (1H, -OH) (Predicted) sielc.com | Structural confirmation, purity assessment. |

| MS | Molecular ion cluster showing a 1:2:1 isotopic pattern for two bromine atoms. | Molecular weight determination and elemental composition confirmation. |

常见问题

Q. What are the recommended methods for synthesizing 3,5-Dibromo-4-nitrosophenol, and how can purity be ensured?